molecular formula C30H34N4O5 B2777859 N-(3,4-dimethoxyphenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide CAS No. 2034569-32-7

N-(3,4-dimethoxyphenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide

Cat. No.: B2777859
CAS No.: 2034569-32-7
M. Wt: 530.625
InChI Key: OLZHKXMHVKEQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C30H34N4O5 and its molecular weight is 530.625. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Potentials

  • A study detailed the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, evaluating their antimicrobial and anticancer activities. These compounds showed significant antimicrobial activity and were compared to standard drugs. Compound 5 was noted for its good anticancer activity among synthesized compounds, though less active than standard drugs. This indicates the potential of structurally similar compounds in antimicrobial and anticancer research (Mehta et al., 2019).

Molecular Docking and Antitumor Activity

  • Another research synthesized 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad spectrum antitumor activity. This highlights the importance of quinazolinone derivatives in antitumor research and the potential utility of similar compounds in developing antitumor agents (Al-Suwaidan et al., 2016).

Anticancer Potency and Molecular Docking

  • Research on arylamides hybrids of high-affinity σ2 receptor ligands, including studies on 6,7-dimethoxytetrahydroisoquinoline linked to an o-methoxy substituted arylamide, suggests these compounds as leads for tumor diagnosis and the development of PET tracers. This provides a pathway for using structurally similar compounds in diagnostic imaging and cancer research (Abate et al., 2011).

Luminescent Properties and Photo-Induced Electron Transfer

  • A study on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent opens up possibilities for their use in photophysical and photochemical applications. This suggests potential research applications of similar compounds in materials science and photonics (Gan et al., 2003).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O5/c1-38-25-10-9-21(19-26(25)39-2)11-12-31-27(35)20-33-15-13-32(14-16-33)17-18-34-29(36)23-7-3-5-22-6-4-8-24(28(22)23)30(34)37/h3-10,19H,11-18,20H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZHKXMHVKEQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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